Cas no 2137584-09-7 (5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid)

5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid is a specialized thiazole derivative featuring a reactive ethoxyethenyl group at the 5-position and a carboxylic acid moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for heterocyclic chemistry and pharmaceutical intermediates. The ethoxyethenyl group offers potential for further functionalization, while the carboxylic acid enables conjugation or salt formation. Its thiazole core contributes to stability and bioactivity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactive functionalities, ensuring optimal utility in targeted organic synthesis.
5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid structure
2137584-09-7 structure
Product name:5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
CAS No:2137584-09-7
MF:C8H9NO3S
MW:199.226960897446
CID:5820711
PubChem ID:165471724

5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137584-09-7
    • 5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
    • EN300-803076
    • 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
    • Inchi: 1S/C8H9NO3S/c1-3-12-5(2)7-6(8(10)11)9-4-13-7/h4H,2-3H2,1H3,(H,10,11)
    • InChI Key: QEUMYPJFUWBFET-UHFFFAOYSA-N
    • SMILES: S1C=NC(C(=O)O)=C1C(=C)OCC

Computed Properties

  • Exact Mass: 199.03031432g/mol
  • Monoisotopic Mass: 199.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 87.7Ų

5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-803076-0.05g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
0.05g
$948.0 2024-05-21
Enamine
EN300-803076-5.0g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
5.0g
$3273.0 2024-05-21
Enamine
EN300-803076-1.0g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
1.0g
$1129.0 2024-05-21
Enamine
EN300-803076-0.1g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
0.1g
$993.0 2024-05-21
Enamine
EN300-803076-0.25g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
0.25g
$1038.0 2024-05-21
Enamine
EN300-803076-2.5g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
2.5g
$2211.0 2024-05-21
Enamine
EN300-803076-0.5g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
0.5g
$1084.0 2024-05-21
Enamine
EN300-803076-10.0g
5-(1-ethoxyethenyl)-1,3-thiazole-4-carboxylic acid
2137584-09-7 95%
10.0g
$4852.0 2024-05-21

5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid Related Literature

Additional information on 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid

Introduction to 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 2137584-09-7)

5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137584-09-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a thiazole core, which is a nitrogen-containing five-membered ring consisting of sulfur and carbon atoms, combined with an ethoxyethenyl side chain and a carboxylic acid functional group. The structural configuration of this molecule imparts unique chemical properties that make it a valuable intermediate in the development of various pharmacological agents.

The thiazole scaffold is renowned for its broad biological activity and has been extensively studied for its role in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the 1-Ethoxyethenyl substituent in 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid introduces additional reactivity, making it a versatile building block for further chemical modifications. The carboxylic acid group at the 4-position of the thiazole ring provides a site for esterification, amidation, or other transformations, facilitating the synthesis of more complex molecules.

In recent years, there has been growing interest in thiazole derivatives due to their potential applications in drug discovery. The structural motif of thiazole is found in several FDA-approved drugs, highlighting its importance in medicinal chemistry. For instance, drugs like cefalothin (a cephalosporin antibiotic) and thiamine (vitamin B1) incorporate thiazole-like structures. The compound 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid represents a modern derivative that builds upon the established pharmacophore of thiazole, incorporating functional groups that enhance its utility in synthetic chemistry.

One of the most compelling aspects of 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid is its potential as a precursor for the development of novel therapeutic agents. Researchers have been exploring its use in designing molecules that target specific biological pathways associated with diseases such as cancer and inflammation. The ethoxyethenyl group can undergo various chemical reactions, including addition reactions with nucleophiles or participation in Michael additions, which are crucial for constructing more elaborate molecular architectures. This flexibility makes it an attractive candidate for drug design.

Recent studies have demonstrated the significance of thiazole derivatives in modulating enzyme activity and receptor binding. For example, research has shown that certain thiazole-based compounds can inhibit kinases and other enzymes involved in cancer progression. The carboxylic acid functionality in 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid allows for further derivatization into esters or amides, which can be tailored to improve solubility and bioavailability. Such modifications are essential for developing drugs that can effectively interact with biological targets while minimizing side effects.

The synthesis of 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.

In the context of drug discovery pipelines, intermediates like 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid play a pivotal role in lead optimization. By serving as building blocks for more complex molecules, they allow chemists to rapidly explore different structural motifs and assess their biological activity. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying promising candidates from large libraries of compounds. The unique properties of this derivative make it a valuable asset in such screening programs.

The pharmaceutical industry continues to invest heavily in research aimed at uncovering new therapeutic agents based on heterocyclic compounds like thiazoles. The versatility of 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid lies in its ability to be modified into diverse derivatives with tailored biological activities. This adaptability is crucial for addressing unmet medical needs across various therapeutic areas. As our understanding of disease mechanisms evolves, so does the demand for innovative chemical entities capable of modulating these processes effectively.

Future directions in the study of 5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid may include exploring its role in developing treatments for neurological disorders or infectious diseases. The thiazole core's interaction with biological systems suggests potential applications beyond traditional antimicrobial or anticancer therapies. Collaborative efforts between chemists and biologists will be essential to translate laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,5-(1-Ethoxyethenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 2137584-09-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research progresses,this compound will continue to contribute to advancements in drug discovery,offering hope for improved treatments and better patient outcomes.

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